molecular formula C14H13Cl4NO5 B12522347 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid CAS No. 662114-15-0

2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid

Cat. No.: B12522347
CAS No.: 662114-15-0
M. Wt: 417.1 g/mol
InChI Key: RFTYFZDWSAYFKT-UHFFFAOYSA-N
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Description

2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid is a synthetic organic compound characterized by its complex structure, which includes a tetrachlorobenzoic acid core and a carboxypentylcarbamoyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid typically involves multiple steps:

    Formation of the Tetrachlorobenzoic Acid Core: This can be achieved through the chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Attachment of the Carboxypentylcarbamoyl Side Chain: This step involves the reaction of the tetrachlorobenzoic acid with 5-aminopentanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxypentyl side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The tetrachlorobenzoic acid core can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzamide
  • 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzonitrile

Uniqueness

Compared to similar compounds, 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrachlorobenzoic acid core and carboxypentylcarbamoyl side chain provide a versatile framework for various chemical modifications and applications.

Properties

CAS No.

662114-15-0

Molecular Formula

C14H13Cl4NO5

Molecular Weight

417.1 g/mol

IUPAC Name

2-(5-carboxypentylcarbamoyl)-3,4,5,6-tetrachlorobenzoic acid

InChI

InChI=1S/C14H13Cl4NO5/c15-9-7(8(14(23)24)10(16)12(18)11(9)17)13(22)19-5-3-1-2-4-6(20)21/h1-5H2,(H,19,22)(H,20,21)(H,23,24)

InChI Key

RFTYFZDWSAYFKT-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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